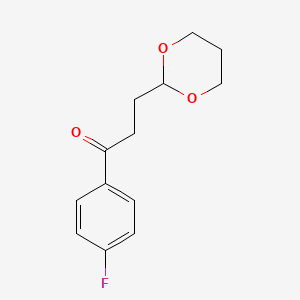

3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

Description

Contextualizing the Propiophenone (B1677668) Framework in Advanced Synthetic Methodologies

Propiophenones are ketones that feature a phenyl ring attached to a propanoyl group. This structural unit is a common target in synthetic organic chemistry due to its prevalence in natural products and pharmaceuticals. The synthesis of propiophenone derivatives often involves Friedel-Crafts acylation or the oxidation of corresponding secondary alcohols. Advanced methodologies, including cross-coupling reactions and C-H activation strategies, have further expanded the synthetic chemist's toolkit for accessing diverse propiophenone analogs.

The reactivity of the propiophenone framework is largely dictated by the carbonyl group, which can undergo a wide array of transformations. These include nucleophilic additions, reductions to alcohols, and condensations to form larger, more complex structures. The adjacent methylene (B1212753) and methyl groups also offer sites for functionalization, enabling the introduction of various substituents to modulate the molecule's properties.

The Role of the 1,3-Dioxane (B1201747) Moiety in Stereochemical Control and Protection Strategies

The 1,3-dioxane ring, a cyclic acetal (B89532), is a key feature of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. This moiety is widely recognized for its dual role as a protecting group for carbonyls and 1,3-diols and as a tool for stereochemical control. thieme-connect.de

As a protecting group, the 1,3-dioxane is stable under a variety of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. thieme-connect.de This stability allows for selective transformations at other parts of the molecule without affecting the protected carbonyl group. The 1,3-dioxane can be readily introduced by reacting a carbonyl compound with 1,3-propanediol (B51772) under acidic conditions and can be removed through acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.org

From a stereochemical perspective, the six-membered 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane. thieme-connect.de Substituents on the ring can occupy either axial or equatorial positions, and their relative stereochemistry can influence the outcome of subsequent reactions. This conformational rigidity can be exploited to direct the approach of reagents, thereby achieving high levels of stereoselectivity in synthetic sequences. The modular synthesis of stereochemically diverse 1,3-dioxanes has been explored to create libraries of compounds for biological screening. nih.govpsu.edu

Significance of Fluorine Substitution in Aromatic Systems for Chemical Reactivity

The presence of a fluorine atom on the aromatic ring of this compound has profound implications for its chemical and physical properties. Fluorine is the most electronegative element, and its incorporation into organic molecules can significantly alter their electronic nature, lipophilicity, and metabolic stability.

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group. numberanalytics.comstackexchange.com This can make the aromatic ring less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution, depending on the reaction conditions. numberanalytics.comstackexchange.com The carbon-fluorine bond is also exceptionally strong, which often enhances the thermal and metabolic stability of the molecule. nih.govacs.org

In the context of medicinal chemistry, the introduction of fluorine can improve a drug candidate's pharmacokinetic profile by blocking sites of metabolism and increasing its membrane permeability. nih.gov The unique properties of fluorine have led to its inclusion in a wide range of pharmaceuticals and agrochemicals.

| Property | Description |

|---|---|

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 196.17 g/mol (for 4'-Fluoropropiophenone) |

| Appearance | Varies from liquid to solid depending on substituents |

| Reactivity | Influenced by substituents on the aromatic ring and the alkyl chain |

Research Gaps and Future Directions for this compound

Despite the well-understood chemistry of its individual components, specific research on this compound is limited. This presents a significant research gap and a wealth of opportunities for future investigation.

A primary area for future research is the development of efficient and stereoselective synthetic routes to this compound and its derivatives. Exploring its reactivity in various chemical transformations could unveil novel synthetic methodologies. Furthermore, the unique combination of the fluorinated propiophenone and the 1,3-dioxane moiety suggests that this compound could serve as a valuable building block in the synthesis of more complex molecules.

Investigations into the biological activity of this compound are also warranted. Given the prevalence of the propiophenone and fluorinated aromatic motifs in pharmaceuticals, this compound could exhibit interesting pharmacological properties. Screening for its activity in various biological assays could lead to the discovery of new therapeutic agents.

| Research Area | Focus |

|---|---|

| Synthetic Methodology | Development of novel and efficient synthetic routes |

| Reactivity Studies | Exploration of the compound's behavior in various chemical reactions |

| Medicinal Chemistry | Screening for biological activity and potential therapeutic applications |

| Structural Analysis | Investigation of conformational preferences and their impact on properties |

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFKOXUVQXHNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645927 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-02-2 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1,3 Dioxan 2 Yl 4 Fluoropropiophenone and Its Analogues

Strategic Approaches to the Formation of the Fluoropropiophenone Core

The construction of the 4'-fluoropropiophenone (B1329323) skeleton is a critical first step. This involves the formation of a carbon-carbon bond between a fluorinated aromatic ring and a propionyl group. Modern synthetic chemistry offers a variety of powerful techniques that have largely superseded classical methods, providing higher yields, greater functional group tolerance, and milder reaction conditions.

The introduction of a fluorine atom into aryl ketones can significantly modify the molecule's physical, chemical, and biological properties. sioc-journal.cn Consequently, robust methods for synthesizing fluorinated ketones are of considerable interest. While traditional Friedel-Crafts acylation remains a viable option, its limitations, such as catalyst deactivation and poor regioselectivity with certain substrates, have spurred the development of alternative, more versatile cross-coupling strategies. organic-chemistry.org

Palladium- and nickel-catalyzed cross-coupling reactions are at the forefront of modern ketone synthesis. organic-chemistry.org For instance, the Suzuki-Miyaura coupling of a fluorinated aryl boronic acid with a propionyl acyl chloride or anhydride (B1165640) provides a direct route to the desired ketone. organic-chemistry.org Similarly, nickel-catalyzed coupling of fluorinated arylboronic acids with alkyl nitriles offers a mild and efficient pathway. organic-chemistry.org More recently, the merger of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis has enabled the direct C-H functionalization of aldehydes, allowing for their coupling with fluorinated aryl bromides to form the ketone under exceptionally mild conditions. organic-chemistry.org Electrophilic fluorination using reagents like Selectfluor® can also be employed to introduce fluorine onto a pre-existing aryl ketone scaffold. sapub.orgresearchgate.net

| Method | Fluorinated Precursor | Coupling Partner | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid | Propionyl chloride | Pd(OAc)₂ or other Pd(0)/Pd(II) complexes | High functional group tolerance, well-established |

| Nickel-Catalyzed Nitrile Addition | 4-Fluorophenylboronic acid | Propanenitrile | Nickel complex | Mild conditions, good yields organic-chemistry.org |

| Photoredox/Nickel C-H Functionalization | 4-Fluorobromobenzene | Propionaldehyde | Photoredox catalyst + Nickel catalyst | Avoids pre-functionalization of aldehyde, very mild organic-chemistry.org |

| Electrophilic Fluorination | Propiophenone (B1677668) | Selectfluor® | Often uncatalyzed or acid-promoted | Direct introduction of fluorine to an existing ring sapub.org |

While the parent compound 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is achiral, the propionyl chain offers a site for introducing stereocenters, leading to chiral analogues of significant interest. Stereoselective alkylation at the α-position to the ketone can be achieved through enolate chemistry using chiral auxiliaries or chiral catalysts.

Asymmetric alkylation is a powerful method for creating chiral centers. numberanalytics.com This can be accomplished through several strategies:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the propiophenone precursor to direct the approach of an electrophile to one face of the enolate, followed by removal of the auxiliary to yield the enantiomerically enriched product.

Chiral Phase-Transfer Catalysis: This method uses a chiral catalyst to shuttle the enolate and an alkylating agent between aqueous and organic phases, creating a chiral environment that favors one enantiomer. numberanalytics.com

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the ketone, rendering one face of the resulting enolate more accessible to alkylation. numberanalytics.com

These strategies would allow for the synthesis of a library of chiral derivatives, where a substituent introduced on the propionyl chain can explore three-dimensional chemical space, a crucial aspect for developing biologically active molecules.

Installation and Manipulation of the 1,3-Dioxane (B1201747) Protective Group

Protecting groups are indispensable tools in multi-step synthesis, allowing for the selective reaction of one functional group in the presence of others. nih.gov The 1,3-dioxane in the target molecule serves to mask a carbonyl group, preventing it from reacting during transformations at the fluoropropiophenone core.

The formation of a 1,3-dioxane is achieved by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol (B51772). organic-chemistry.orgthieme-connect.de The synthesis of this compound implies the selective protection of a terminal ketone in a diketone precursor, such as 1-(4-fluorophenyl)pentane-1,4-dione. Such regioselectivity is typically governed by steric and electronic factors. Aldehydes are generally more reactive towards ketalization than ketones, and less sterically hindered ketones react faster than more hindered ones. jst.go.jp

A variety of catalysts can be employed for this transformation, ranging from strong Brønsted acids to milder Lewis acids, allowing the reaction conditions to be tailored to the substrate's sensitivity. The continuous removal of water, often using a Dean-Stark apparatus, is crucial to drive the equilibrium towards product formation. organic-chemistry.org

| Catalyst | Typical Conditions | Advantages/Notes |

|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene (B28343) with Dean-Stark trap | Standard, effective, and inexpensive method organic-chemistry.orgrsc.org |

| Camphorsulfonic acid (CSA) | Various solvents, mild conditions | An effective and versatile organocatalyst nih.goveurekalert.org |

| Iodine (I₂) | Mild, often room temperature | Chemoselective for aldehydes over ketones researchgate.net |

| Cerium(III) triflate | Wet nitromethane, room temperature | Mild Lewis acid, useful for sensitive substrates organic-chemistry.org |

| Montmorillonite K10 | Refluxing toluene | Heterogeneous clay catalyst, easy to remove nih.gov |

The removal of the 1,3-dioxane group is as important as its installation. While hydrolysis in aqueous acid is the most common method, the harshness of this approach can be detrimental to other functional groups in a complex molecule. organic-chemistry.org Therefore, a wide array of mild deprotection protocols has been developed.

The choice of deprotection method has a significant impact on downstream synthesis. A protocol must be selected that is orthogonal to other protecting groups and functional moieties within the molecule. For example, using a mild Lewis acid catalyst can selectively cleave the dioxane without affecting acid-sensitive groups elsewhere. organic-chemistry.org The development of green methodologies, such as microwave-assisted hydrolysis in water, offers environmentally benign alternatives. scielo.br

| Reagent/Catalyst | Conditions | Key Features |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous solvent (e.g., acetone/water) | Classical method, effective but can be harsh organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | Chemoselective, proceeds at near-neutral pH organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone, room temperature or microwave | Mild Lewis acid catalysis organic-chemistry.org |

| p-Sulfonic acid-calix[n]arene | Water, microwave heating (160 °C) | Green, reusable catalytic system scielo.br |

| Iodine (I₂) | Acetone, neutral conditions | Convenient deprotection in excellent yields organic-chemistry.org |

Convergent and Divergent Synthesis Pathways for Complex Derivatives of this compound

The strategic value of this compound lies in its potential as a versatile building block for constructing more complex molecules through both convergent and divergent synthetic plans. chemrxiv.orgnih.govnih.gov

A convergent synthesis involves the independent synthesis of molecular fragments that are later coupled to form the final product. nih.gov In such a strategy, this compound could be elaborated into a more complex fragment. For example, the ketone could be reduced to an alcohol, which is then converted to a leaving group (e.g., a tosylate or bromide). This functionalized fragment could then be coupled with another intricate, separately synthesized piece, leading to a rapid increase in molecular complexity in the final steps of the synthesis.

Conversely, a divergent synthesis begins with a common intermediate that is systematically modified to produce a library of structurally related compounds. nih.gov this compound is an ideal starting point for such an approach.

Modification of the Ketone: The ketone can be subjected to various transformations, including reduction to a secondary alcohol, olefination (e.g., Wittig reaction), or addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols.

Modification of the Aryl Ring: The fluorine-substituted aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution to introduce additional functional groups.

Alpha-Functionalization: The α-protons of the ketone are acidic and can be removed to form an enolate, which can then react with a range of electrophiles (e.g., alkyl halides, aldehydes) to functionalize the position adjacent to the carbonyl.

Unmasking the Protected Carbonyl: Deprotection of the 1,3-dioxane reveals a second ketone, which can be chemically distinguished from the aryl ketone. This allows for selective reactions at either carbonyl group, dramatically expanding the range of possible derivatives. For instance, the less-hindered alkyl ketone could be selectively reduced or alkylated while the aryl ketone remains intact.

This divergent approach enables the efficient generation of a diverse set of analogues from a single, readily accessible intermediate, facilitating structure-activity relationship (SAR) studies in drug discovery and the development of new materials.

Catalytic Methodologies in the Synthesis of the Chemical Compound's Scaffold

Catalytic approaches offer efficient and selective routes to complex organic molecules. For the synthesis of the this compound scaffold, both transition metal catalysis and organocatalysis have emerged as powerful tools. These methods provide access to the core structure and its chiral analogues with high degrees of control and efficiency.

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. Palladium and nickel catalysts are particularly effective in constructing the aryl-ketone backbone present in 4'-fluoropropiophenone derivatives.

Palladium-Catalyzed Reactions:

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are widely employed for the synthesis of aryl ketones. organic-chemistry.orgjk-sci.com The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of a 4'-fluoropropiophenone scaffold, this could involve the coupling of a 4-fluorophenylboronic acid with a suitable propiophenone precursor bearing a halide or triflate group. The catalytic cycle typically involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. jk-sci.com

The Heck reaction provides another versatile method, involving the coupling of an unsaturated halide with an alkene. mdpi.com This could be envisioned for the synthesis of fluorinated chalcone (B49325) precursors, which can then be further modified to the desired propiophenone.

Below is a table summarizing representative palladium-catalyzed coupling reactions for the synthesis of fluorinated biphenyl (B1667301) and ketone derivatives, which are analogous to the formation of the 4'-fluoropropiophenone core.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd(dppf)Cl2 / K2CO3 | 4-Fluorophenylboronic acid, 1-bromo-2-fluorobenzene | Fluorinated biphenyl | >95 | mdpi.com |

| Pd(OAc)2 / PPh3 / Base | 4-Bromobenzoyl chloride, Phenylboronic acid | Aryl ketone | High | mdpi.com |

| Pd2(dba)3 / SPhos / Base | Aryl bromide, Cyclopropylboronic acid | Cyclopropyl-substituted arene | Good | mdpi.com |

Interactive Data Table: Palladium-Catalyzed Reactions

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl2 / K2CO3 | 4-Fluorophenylboronic acid, 1-bromo-2-fluorobenzene | Fluorinated biphenyl | >95 | mdpi.com |

| Pd(OAc)2 / PPh3 / Base | 4-Bromobenzoyl chloride, Phenylboronic acid | Aryl ketone | High | mdpi.com |

| Pd2(dba)3 / SPhos / Base | Aryl bromide, Cyclopropylboronic acid | Cyclopropyl-substituted arene | Good | mdpi.com |

Nickel-Catalyzed Reactions:

Nickel catalysis has gained prominence as a more economical and, in some cases, more reactive alternative to palladium for cross-coupling reactions. acs.org Nickel catalysts have shown excellent efficacy in the α-arylation of ketones and the coupling of aryl fluorides. acs.orgnih.gov The direct arylation of a ketone enolate with a fluorinated aryl halide or triflate using a nickel catalyst provides a direct route to the 4'-fluoropropiophenone scaffold. nih.govrsc.org

The mechanism of nickel-catalyzed α-arylation of ketones often involves the formation of a nickel(0) active species, which undergoes oxidative addition to the aryl electrophile. Subsequent reaction with the ketone enolate and reductive elimination affords the α-aryl ketone. nih.gov

The following table presents examples of nickel-catalyzed reactions relevant to the synthesis of the target scaffold.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Ni(PCy3)2Cl2 | 4-Difluorotoluene, Phenylzinc chloride | Aryl-aryl coupling | High | acs.org |

| Ni(cod)2 / IPr·HCl / LiOtBu | Aromatic ketone, Aryltrimethylammonium triflate | α-Arylated ketone | 75-98 | rsc.org |

| NiBr2bipy (electrochemical) | Aryl halide, α-Chloro ketone | α-Aryl ketone | Good-High | acs.org |

Interactive Data Table: Nickel-Catalyzed Reactions

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Ni(PCy3)2Cl2 | 4-Difluorotoluene, Phenylzinc chloride | Aryl-aryl coupling | High | acs.org |

| Ni(cod)2 / IPr·HCl / LiOtBu | Aromatic ketone, Aryltrimethylammonium triflate | α-Arylated ketone | 75-98 | rsc.org |

| NiBr2bipy (electrochemical) | Aryl halide, α-Chloro ketone | α-Aryl ketone | Good-High | acs.org |

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a powerful strategy for the synthesis of chiral compounds. For the creation of asymmetric variants of the fluoropropiophenone scaffold, organocatalytic conjugate addition reactions, particularly the Michael addition, are highly relevant. rsc.org

The key strategy involves the asymmetric Michael addition of a nucleophile to a fluorinated α,β-unsaturated ketone (a fluorinated chalcone analogue). This reaction establishes a new stereocenter, providing access to enantioenriched fluoropropiophenone derivatives. Chiral bifunctional catalysts, such as those based on thiourea-amines, have proven to be highly effective in this context. nih.gov These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis acid/base interactions. nih.govnih.gov

For instance, a chiral thiourea-amine catalyst can activate a fluorinated enone by hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity. At the same time, the amine moiety of the catalyst can deprotonate a pro-nucleophile, such as a malonate or a ketone, to generate a nucleophilic enolate. The chiral environment of the catalyst then directs the facial selectivity of the nucleophilic attack on the enone, leading to a product with high enantiomeric excess. mdpi.comacs.org

The table below showcases research findings for organocatalytic asymmetric conjugate additions, which are pertinent to the synthesis of chiral fluoropropiophenone analogues.

| Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee %) | Reference |

| Chiral Amine-Thiourea | Conjugate addition of ketones to nitroalkenes | Cyclohexanone, β-Nitrostyrene | 96 | nih.gov |

| (R,R)-DPEN-based Thiourea | Michael addition of cycloketones to nitroalkenes | Cyclopentanone, β-Nitrostyrene | 99 (syn) | mdpi.com |

| Quinine-derived Squaramide | Conjugate addition of α-nitrophosphonates to enones | α-Nitrophosphonate, Chalcone | up to 99 | acs.org |

Interactive Data Table: Organocatalytic Asymmetric Reactions

| Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Chiral Amine-Thiourea | Conjugate addition of ketones to nitroalkenes | Cyclohexanone, β-Nitrostyrene | 96 | nih.gov |

| (R,R)-DPEN-based Thiourea | Michael addition of cycloketones to nitroalkenes | Cyclopentanone, β-Nitrostyrene | 99 (syn) | mdpi.com |

| Quinine-derived Squaramide | Conjugate addition of α-nitrophosphonates to enones | α-Nitrophosphonate, Chalcone | up to 99 | acs.org |

These organocatalytic methods provide a powerful platform for the synthesis of optically active fluoropropiophenone derivatives, which are of high interest for their potential biological activities. The modularity of organocatalysts allows for fine-tuning of the catalyst structure to achieve optimal stereoselectivity for a given substrate combination.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 1,3 Dioxan 2 Yl 4 Fluoropropiophenone

Mechanistic Investigations of Propiophenone-Dioxane Ring Interactions

The interaction between the propiophenone (B1677668) core and the appended 1,3-dioxane (B1201747) ring is central to understanding the molecule's reactivity. The dioxane moiety, a cyclic acetal (B89532), is generally stable under neutral or basic conditions but can become reactive under acidic catalysis. thieme-connect.de This dual nature dictates its influence on reactions occurring at the adjacent propiophenone chain.

The formation of an enolate at the α-carbon (the carbon between the carbonyl and the dioxane group) is a critical step in many reactions of propiophenones. The 1,3-dioxane ring primarily exerts a steric influence on this process. Being a bulky substituent, it can hinder the approach of a base to the α-proton, potentially affecting the rate and regioselectivity of enolate formation.

Under basic conditions, necessary for enolate generation, the dioxane ring is a chemically inert protecting group. thieme-connect.de Its electronic contribution to the stabilization of the enolate is minimal. However, its steric bulk can create a biased conformational environment. The preferred chair-like conformation of the dioxane ring can influence the trajectory of both the incoming base and, subsequently, the approach of an electrophile to the formed enolate, thereby affecting the stereochemical outcome of alkylation or aldol (B89426) reactions.

| Base | Relative Size | Predicted Rate of Enolate Formation | Rationale |

|---|---|---|---|

| LDA (Lithium diisopropylamide) | Very Bulky | Slow | Significant steric hindrance between the bulky base and the dioxane ring is expected to raise the activation energy for deprotonation. |

| NaH (Sodium hydride) | Small (heterogeneous) | Moderate | As a small, non-solvated hydride source, it experiences less steric repulsion, but reaction rates can be limited by surface area. |

| KHMDS (Potassium hexamethyldisilazide) | Very Bulky | Slow | Similar to LDA, severe steric hindrance is anticipated, potentially leading to slower deprotonation compared to less hindered ketones. |

| t-BuOK (Potassium tert-butoxide) | Bulky | Moderate to Slow | While bulky, it is often used in solution where its effective size can lead to significant steric interactions with the substrate. |

Under acidic conditions, the dioxane ring can become an active participant in intramolecular reactions. Protonation of one of the dioxane's oxygen atoms can initiate a ring-opening cascade, generating a carbocation that can be trapped by an intramolecular nucleophile. Similarly, protonation of the carbonyl oxygen of the propiophenone moiety can activate it towards intramolecular attack.

Several plausible pathways exist:

Pathway A: Friedel-Crafts Type Cyclization: Protonation of a dioxane oxygen could lead to ring-opening, forming a stabilized carbocation. This cation could then be attacked by the electron-rich 4'-fluoro-substituted benzene (B151609) ring, leading to a cyclized product.

Pathway B: Acetal-Enol Reaction: In the presence of a strong acid, the ketone can tautomerize to its enol form. A protonated, ring-opened dioxane intermediate could then be attacked by the enol, forming a new carbon-carbon bond and leading to complex rearranged structures.

Pathway C: Carbonyl-Acetal Interaction: Protonation of the carbonyl oxygen enhances its electrophilicity. One of the oxygen atoms from the dioxane ring could then act as an intramolecular nucleophile, attacking the carbonyl carbon to form a bicyclic hemiacetal intermediate, which could undergo further rearrangement. Such intramolecular reactions often require specific catalysts or conditions to proceed efficiently. researchgate.net

| Reaction Condition | Key Intermediate | Potential Product Type | Plausibility |

|---|---|---|---|

| Brønsted Acid (e.g., H₂SO₄) | Ring-opened oxocarbenium ion | Cyclized ether or rearranged ketone | High, as acid catalysis is standard for acetal cleavage and intramolecular reactions. researchgate.net |

| Lewis Acid (e.g., TiCl₄) | Lewis acid-carbonyl complex | Bicyclic hemiacetal or aldol-type product | High, Lewis acids can effectively activate the carbonyl group for intramolecular nucleophilic attack. |

| Photochemical | Excited state carbonyl | Cyclobutanol (Paterno-Büchi reaction) | Low, requires specific photochemical activation and is less predictable. |

Stereochemical Outcomes in Transformations Involving 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

The stereochemistry of reactions involving this compound is influenced by the inherent chirality of the dioxane ring and the potential for creating a new stereocenter at the α-carbon.

The this compound molecule is chiral if the 1,3-propanediol (B51772) used to form the dioxane ring is substituted. However, even with an unsubstituted dioxane ring, the α-carbon can become a stereocenter upon reaction. The existing dioxane ring can exert diastereoselective control over the formation of this new stereocenter. This substrate-controlled stereoselectivity arises from the preferential attack of reagents from the less sterically hindered face of the enolate. mdpi.com

For example, in the alkylation of the corresponding enolate, the bulky dioxane ring will direct the incoming electrophile to the opposite face, leading to a preference for one diastereomer. The level of diastereoselectivity would depend on the effective size difference between the two faces of the planar enolate.

To achieve high levels of stereoselectivity, external chiral influences are often employed. sigmaaldrich.com This can be accomplished through the use of either a chiral auxiliary or a chiral catalyst.

Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com While the dioxane ring itself can provide some directive influence, a more established chiral auxiliary, such as an Evans oxazolidinone, could be appended to the molecule to achieve higher diastereoselectivity in reactions like alkylations or aldol condensations. blogspot.comresearchgate.net After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

Chiral Catalyst: Asymmetric catalysis involves the use of a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For reactions involving this compound, a chiral Lewis acid could coordinate to the carbonyl oxygen. This coordination would differentiate the two faces of the molecule, leading to a highly enantioselective attack by a nucleophile.

| Method | Source of Chirality | Expected Selectivity | Advantages |

|---|---|---|---|

| Substrate Control | Inherent chirality or steric bias of the dioxane ring | Low to Moderate (e.g., 2:1 to 5:1 d.r.) | No additional chiral reagents needed. |

| Chiral Auxiliary | Covalently attached chiral group | High to Excellent (e.g., >20:1 d.r.) | Predictable and reliable outcomes for many reaction types. researchgate.net |

| Chiral Catalyst | Non-covalently bound chiral catalyst | High to Excellent (e.g., >90% e.e.) | More atom-economical as only a small amount of the chiral material is required. |

Fluorine's Electronic and Steric Influence on Reaction Kinetics and Selectivity in Propiophenone Derivatives

The fluorine atom at the 4'-position of the phenyl ring has a profound electronic influence on the reactivity of the entire molecule. Fluorine is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic system via resonance (+R). sci-hub.st In the para position, these two effects are in opposition.

For most reactions involving the carbonyl group, the inductive effect dominates. The strong -I effect withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbon. This has several consequences:

Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to nucleophilic attack. This generally increases the rate of reactions with nucleophiles.

Increased Acidity of α-Protons: The electron-withdrawing effect helps to stabilize the negative charge of the conjugate base (the enolate), making the α-protons more acidic and easier to remove.

Kinetic Effects: The rate of enolate formation and the rate of nucleophilic addition to the carbonyl are both expected to be faster compared to the non-fluorinated analogue.

| Property | Value/Description | Effect on Propiophenone Moiety |

|---|---|---|

| Inductive Effect | Strongly electron-withdrawing (-I) | Increases carbonyl electrophilicity; increases α-proton acidity. sci-hub.st |

| Resonance Effect | Weakly electron-donating (+R) | Partially counteracts the inductive effect, but the -I effect generally dominates for reactivity at the side chain. |

| Hammett Parameter (σₚ) | +0.06 | Indicates a net mild electron-withdrawing character, suggesting faster rates for reactions favored by electron withdrawal (e.g., nucleophilic addition). |

| Steric Effect | Minimal (similar to H) | Negligible impact on the accessibility of the reaction centers. |

Exploring Novel Reactivity Modalities of the Chemical Compound

The unique structural arrangement of this compound, featuring a protected β-aldehyde, a fluorinated aromatic ring, and a reactive ketone carbonyl group, presents a platform for exploring novel and underexplored reactivity patterns. While this specific molecule has not been the subject of extensive reactivity studies, the behavior of its constituent functional groups in other chemical contexts allows for the extrapolation of potential new reaction pathways. These theoretical modalities could offer new synthetic routes to complex molecules and functionalized materials.

One area of potential novelty lies in domino or cascade reactions that simultaneously transform multiple functional groups within the molecule. For instance, a carefully chosen set of reagents could initiate a sequence starting with the deprotection of the 1,3-dioxane, followed by an intramolecular reaction involving the newly liberated aldehyde and the propiophenone moiety. Such a reaction could be triggered by specific Lewis or Brønsted acids, leading to the formation of complex cyclic or polycyclic structures in a single synthetic operation.

Another avenue for novel reactivity involves leveraging the electronic properties of the 4'-fluoro substituent. While often considered a relatively inert substituent, the fluorine atom can influence the reactivity of the aromatic ring and the adjacent ketone. rsc.orgresearchgate.net For example, it could direct unusual regioselectivities in electrophilic aromatic substitution reactions or participate in novel coupling reactions. The interplay between the fluorine atom's inductive electron-withdrawing effect and its resonance electron-donating effect could be exploited to achieve transformations not possible with other halogen substituents. Research on other fluorinated aromatic ketones has shown that fluorine substitution can significantly impact the chemical outcome of reactions, sometimes leading to unexpected products. rsc.orgresearchgate.netsapub.orgscispace.com

Furthermore, the propiophenone backbone itself can be a site for novel transformations. While classical alpha-functionalization and carbonyl additions are well-known, the presence of the dioxanyl group at the 3-position may sterically or electronically influence these reactions in unexpected ways. For example, chiral catalysts could be employed to achieve enantioselective transformations at the alpha-position, with the bulky dioxanyl group potentially enhancing stereocontrol.

The 1,3-dioxane ring, typically used as a protecting group, also offers opportunities for novel reactivity beyond simple deprotection. researchgate.netorganic-chemistry.org Regioselective ring-opening of the dioxane acetal could be achieved using specific reagents, leading to the formation of functionalized diol ethers. researchgate.net This could serve as a handle for further synthetic manipulations, allowing for the introduction of new functional groups at a distance from the aromatic core.

Finally, photochemical reactions of this compound represent a largely unexplored area. The propiophenone chromophore is known to undergo various photochemical transformations, and the presence of the fluoro and dioxanyl substituents could lead to novel photoreactivity, such as unusual cycloadditions, rearrangements, or fragmentation pathways.

While these proposed reactivity modalities are based on the known chemistry of related structures, dedicated experimental investigation is required to fully elucidate the novel chemical behavior of this compound. Such studies could uncover new synthetic methodologies and expand the utility of this versatile chemical compound.

| Functional Group | Potential Novel Reactivity Modality | Key Influencing Factors |

| 1,3-Dioxane | Regioselective ring-opening | Choice of Lewis/Brønsted acid, reaction conditions |

| 1,3-Dioxane & Propiophenone | Intramolecular cascade/domino reactions | Deprotection conditions, catalysts |

| 4'-Fluoropropiophenone (B1329323) | Novel electrophilic aromatic substitutions | Nature of the electrophile, catalyst |

| 4'-Fluoropropiophenone | Unique photochemical transformations | Wavelength of light, photosensitizers |

| Propiophenone | Stereoselective alpha-functionalization | Chiral catalysts, influence of the 3-substituent |

Advanced Spectroscopic Characterization and Structural Analysis Research of 3 1,3 Dioxan 2 Yl 4 Fluoropropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

High-Resolution 1H, 13C, and 19F NMR Applications for Dioxane and Fluoroaromatic Propiophenones

High-resolution 1D NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum provides data on the number of different types of protons and their immediate electronic environment. For the title compound, distinct signals are expected for the protons of the 4-fluorophenyl group, the ethyl ketone chain, and the 1,3-dioxane (B1201747) ring. The aromatic protons typically appear as complex multiplets in the downfield region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methylene (B1212753) protons of the propiophenone (B1677668) moiety adjacent to the carbonyl group and the dioxane ring will show characteristic shifts and splitting. The protons on the dioxane ring itself have distinct chemical shifts for the axial and equatorial positions, providing insight into the ring's conformation. researchgate.netdocbrown.info

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ketone is characteristically found at a low field (downfield). The carbons of the fluoroaromatic ring show distinct signals, with their chemical shifts and splitting patterns being directly influenced by the attached fluorine atom through one-bond and multi-bond C-F coupling constants. rsc.org The carbons of the 1,3-dioxane ring appear in the aliphatic region, with the acetal (B89532) carbon (C2) being the most downfield of the three.

¹⁹F NMR: As organofluorine compounds become more prevalent, ¹⁹F NMR has grown in importance. numberanalytics.comnih.gov With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive. nih.gov The ¹⁹F NMR spectrum for this molecule would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. This technique is exceptionally sensitive to the electronic environment, making it a powerful tool for confirming the presence and position of the fluorine substituent. nih.govnih.gov Long-range couplings between fluorine and protons (ⁿJHF) can often be observed in the ¹H spectrum, further aiding structural confirmation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous structural motifs.

| Position | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic (ortho to C=O) | CH | ~7.9 - 8.1 | Doublet of doublets (³JHH, ⁴JHF) |

| Aromatic (meta to C=O) | CH | ~7.1 - 7.3 | Doublet of doublets (³JHH, ³JHF) |

| Propiophenone CH₂ | CH₂ | ~3.0 - 3.3 | Multiplet |

| Propiophenone CH | CH | ~3.4 - 3.7 | Multiplet |

| Dioxane C2-H (acetal) | CH | ~4.5 - 4.8 | Triplet or Doublet of doublets |

| Dioxane C4/C6-H (axial) | CH₂ | ~3.7 - 3.9 | Multiplet |

| Dioxane C4/C6-H (equatorial) | CH₂ | ~4.0 - 4.2 | Multiplet |

| Dioxane C5-H | CH₂ | ~1.3 - 2.1 | Multiplet |

| Carbonyl | C=O | ~195 - 200 | Singlet or doublet (⁴JCF) |

| Aromatic C-F | C | ~163 - 167 | Large one-bond C-F coupling (¹JCF) |

| Aromatic C-C=O | C | ~135 - 138 | Doublet (³JCF) |

| Aromatic C (ortho to C=O) | C | ~130 - 132 | Doublet (³JCF) |

| Aromatic C (meta to C=O) | C | ~115 - 117 | Doublet (²JCF) |

| Dioxane C2 (acetal) | C | ~100 - 103 | - |

| Dioxane C4/C6 | C | ~65 - 68 | - |

| Dioxane C5 | C | ~25 - 28 | - |

| Propiophenone CH₂ | C | ~35 - 38 | - |

| Propiophenone CH | C | ~40 - 45 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Determination

2D NMR experiments are indispensable for assembling the complete molecular puzzle by establishing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. uvic.ca It would reveal the connectivity within the ethyl chain of the propiophenone and the coupled proton network within the 1,3-dioxane ring. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It allows for the unambiguous assignment of carbon resonances based on previously assigned proton signals. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. science.gov This is crucial for connecting different fragments of the molecule. For instance, correlations would be expected from the propiophenone's methylene protons to the aromatic ring carbons and the carbonyl carbon, as well as from the dioxane's acetal proton (C2-H) to the adjacent carbon of the propiophenone side chain. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei. utoronto.ca This is vital for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the dioxane ring and the propiophenone side chain. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. scirp.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum is characteristic of the molecule's functional groups. thermofisher.comresearchgate.net For this compound, key absorption bands would confirm the presence of the main structural components.

Table 2: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Alkyl C-H | 3000 - 2850 |

| C=O Stretch (Ketone) | Aryl Ketone | 1680 - 1660 |

| C=C Stretch (Aromatic) | Aryl C=C | 1600 - 1450 |

| C-F Stretch | Aryl C-F | 1250 - 1100 |

| C-O Stretch (Acetal) | Dioxane C-O-C | 1150 - 1050 |

Raman Spectroscopy for Molecular Vibrations and Crystal Structures

Raman spectroscopy is a complementary technique to FT-IR. mdpi.com It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and skeletal vibrations of the molecule. rsc.org The Raman spectrum would provide confirmatory evidence for the aromatic ring system and the carbon backbone. Furthermore, for solid samples, Raman spectroscopy is a powerful tool for studying crystal lattice vibrations (phonons), offering insights into polymorphism and crystal structure. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. chromatographyonline.com It also provides invaluable structural information through the analysis of fragmentation patterns that arise when the molecule is ionized and breaks apart. nih.govpreprints.org

For this compound (Molecular Formula: C₁₃H₁₅FO₃), the molecular ion peak [M]⁺ would be observed at a precise mass-to-charge ratio (m/z). The fragmentation pattern would likely involve characteristic cleavages:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a fluorobenzoyl cation.

McLafferty Rearrangement: A potential rearrangement involving the propiophenone chain if sterically feasible.

Dioxane Ring Cleavage: Fragmentation of the 1,3-dioxane ring into smaller, stable fragments.

Retro-Diels-Alder: A possible fragmentation pathway for the dioxane ring.

Table 3: Predicted Key Fragments in the Mass Spectrum

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 238.10 | [C₁₃H₁₅FO₃]⁺ | Molecular Ion [M]⁺ |

| 123.03 | [C₇H₄FO]⁺ | Fluorobenzoyl cation (alpha-cleavage) |

| 95.01 | [C₆H₄F]⁺ | Loss of CO from fluorobenzoyl cation |

| 87.04 | [C₄H₇O₂]⁺ | Dioxanylmethyl cation |

This multi-faceted spectroscopic approach provides a comprehensive and robust characterization of this compound, confirming its molecular structure and providing detailed insights into its chemical properties.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption and emission spectroscopy, particularly UV-Vis spectroscopy, are pivotal techniques for elucidating the chromophoric nature of this compound. The chromophores within this molecule, primarily the 4'-fluoropropiophenone (B1329323) moiety, are responsible for the absorption of ultraviolet and visible light, leading to electronic transitions between different energy levels.

While specific experimental UV-Vis spectral data for this compound is not extensively available in the current body of scientific literature, a detailed analysis can be inferred from the well-documented spectra of analogous compounds, such as 4'-fluoropropiophenone and other substituted propiophenones. The absorption spectrum is expected to be characterized by distinct bands corresponding to π → π* and n → π* transitions.

The primary absorption band, typically observed in the ultraviolet region, is attributable to the π → π* transition within the aromatic ring and the carbonyl group. The presence of the fluorine atom at the 4'-position is likely to induce a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to the unsubstituted propiophenone. This is due to the electron-donating mesomeric effect of the fluorine atom, which extends the conjugation of the π-system. The less intense, longer-wavelength absorption band is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons.

The solvent environment can significantly influence the position and intensity of these absorption bands. In polar solvents, a hypsochromic (blue) shift of the n → π* transition is anticipated due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. Conversely, the π → π* transition may exhibit a slight bathochromic shift in polar solvents.

Table 1: Expected UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Expected λmax (π → π*) (nm) | Expected λmax (n → π*) (nm) |

|---|---|---|

| Hexane | ~245-255 | ~310-320 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Emission spectroscopy, specifically fluorescence, would provide further information on the excited state properties of the molecule. Following absorption of a photon, the molecule can relax to the ground state by emitting a photon of longer wavelength. The fluorescence spectrum would be expected to be a near mirror image of the absorption spectrum. The quantum yield of fluorescence would be a measure of the efficiency of this emission process.

X-ray Crystallography for Absolute Molecular Structure and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the absolute molecular structure and exploring the supramolecular architecture of crystalline solids. Although a specific crystal structure for this compound has not been reported in publicly available databases, the anticipated structural features and intermolecular interactions can be projected from crystallographic studies of related propiophenone and acetophenone (B1666503) derivatives. researchgate.net

The single-crystal X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The fluorinated phenyl ring is expected to be largely planar, while the propanone chain and the dioxan ring will adopt specific conformations to minimize steric hindrance. The 1,3-dioxan ring typically adopts a chair conformation.

The crystal packing would be governed by a variety of non-covalent interactions, which are crucial in directing the self-assembly of the molecules into a stable three-dimensional lattice. Key anticipated supramolecular interactions include:

C—H···O Hydrogen Bonds: The hydrogen atoms of the alkyl chain and the aromatic ring can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl and dioxan groups of neighboring molecules.

C—H···F Interactions: Weak hydrogen bonds involving the fluorine substituent are also possible.

π···π Stacking: The fluorinated aromatic rings are likely to engage in π···π stacking interactions, where the electron-rich π systems of adjacent rings align in either a parallel-displaced or a T-shaped arrangement.

The interplay of these weak interactions dictates the formation of specific supramolecular synthons, which are recurring motifs in the crystal structure. The analysis of Hirshfeld surfaces would further quantify these intermolecular contacts and provide a visual representation of the interaction landscape around the molecule. researchgate.net

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from an X-ray crystallographic study.

Computational and Theoretical Chemistry Studies of 3 1,3 Dioxan 2 Yl 4 Fluoropropiophenone

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, these studies have provided a detailed picture of its electronic landscape.

Density Functional Theory (DFT) has been a primary tool for investigating the molecular structure of this compound. Through geometry optimization calculations, researchers have determined the most stable three-dimensional arrangement of the atoms in the molecule. These calculations are essential for accurately predicting other molecular properties.

DFT methods have also been employed to predict various spectroscopic properties, which can be compared with experimental data for validation of the theoretical model. While specific experimental spectra for this compound are not widely published in the available literature, theoretical predictions for similar molecular scaffolds have shown good agreement with experimental findings.

The electronic properties of this compound have been further explored through the calculation of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the energy gap (EGAP), is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) maps have been generated to visualize the charge distribution within the molecule. These maps highlight the electron-rich and electron-deficient regions, which are crucial for understanding how the molecule might interact with other chemical species.

Reactivity indices, derived from conceptual DFT, offer a quantitative measure of the molecule's reactivity. These indices help in predicting the sites within the molecule that are most likely to be involved in chemical reactions.

| Computational Parameter | Description | Significance for this compound |

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | Provides the most stable 3D structure, which is the basis for all other calculations. |

| HOMO-LUMO Gap (EGAP) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Identifies electrophilic and nucleophilic sites, predicting how the molecule will interact with other charged species. |

| Reactivity Indices | Parameters like chemical potential, hardness, and electrophilicity. | Quantifies the reactivity of the molecule and helps in predicting its behavior in chemical reactions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While specific Molecular Dynamics (MD) simulation studies on this compound are not extensively documented in publicly available research, this computational technique is invaluable for understanding the conformational flexibility and dynamic behavior of such molecules. MD simulations can provide insights into how the molecule behaves over time in different environments, such as in solution, which is critical for predicting its real-world properties.

Advanced Modeling Techniques for Predicting Reactivity and Selectivity

Advanced computational models can be utilized to predict the reactivity and selectivity of this compound in various chemical reactions. These models often combine quantum mechanical calculations with other theoretical frameworks to provide a more comprehensive understanding of reaction mechanisms and to predict the formation of specific products.

Theoretical Studies on Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions that this compound can form are crucial for understanding its physical properties and how it might assemble into larger structures. Theoretical studies can model these intermolecular interactions, such as hydrogen bonding and van der Waals forces, to predict how molecules of this compound might interact with each other and with other molecules in a given system. These studies are fundamental for predicting crystal structures and the behavior of the compound in condensed phases.

Synthetic Applications and Transformations of 3 1,3 Dioxan 2 Yl 4 Fluoropropiophenone in Advanced Organic Synthesis

Utilization as a Key Building Block in the Synthesis of Complex Organic Architectures

The utility of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone as a key building block stems from the distinct reactivity of its functional components. Organic building blocks are fundamental, functionalized molecules that serve as the starting point for creating larger, more complex molecular architectures. fluorochem.co.uk The subject compound contains three primary reactive zones: the 4-fluorophenyl ketone, the propionyl backbone, and the 1,3-dioxane (B1201747) acetal (B89532).

The ketone group is a versatile handle for various transformations, including nucleophilic additions at the carbonyl carbon, reduction to a secondary alcohol, and functionalization at the α-carbon via enolate chemistry. The 4-fluorophenyl group, a common moiety in medicinal and materials chemistry, influences the molecule's electronic properties and can serve as a site for aromatic substitution reactions. ossila.com

Crucially, the 1,3-dioxane group functions as a stable protecting group for an aldehyde. researchgate.net This latent functionality can be unveiled under specific acidic conditions, allowing for selective reactions at other parts of the molecule before liberating the highly reactive aldehyde for subsequent transformations such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. This orthogonal reactivity makes the compound a strategic precursor for the modular assembly of intricate organic structures.

Table 1: Reactive Sites and Potential Transformations

| Reactive Site | Potential Transformation | Resulting Structure/Intermediate |

|---|---|---|

| Ketone (Carbonyl) | Grignard Reaction, Asymmetric Reduction | Tertiary or Chiral Secondary Alcohol |

| Ketone (α-Carbon) | Alkylation, Aldol Condensation | Functionalized Propiophenone (B1677668) Chain |

| 4-Fluorophenyl Ring | Nucleophilic Aromatic Substitution | Bi-aryl systems, Substituted Phenyls |

| 1,3-Dioxane Acetal | Acid-catalyzed Deprotection | β-formyl-4'-fluoropropiophenone |

Derivatization Strategies for Functional Material Precursors

Derivatization is a common strategy to modify the physicochemical properties of a molecule to make it suitable as a precursor for functional materials. mdpi.com The incorporation of fluorine atoms or fluorinated groups is a well-established method in materials science to enhance properties such as thermal stability, lipophilicity, and chemical resistance with minimal steric impact. ossila.com

The core structure of this compound can be systematically modified to generate precursors for various advanced materials:

Polymer Science : By introducing polymerizable functional groups, such as vinyl or acrylate moieties, onto the aromatic ring or as a modification of the ketone, the molecule can be converted into a monomer. Subsequent polymerization could yield fluorinated polymers with specialized properties for applications in optics, electronics, or as high-performance coatings.

Liquid Crystals : The synthesis of liquid crystals often involves the assembly of rigid, rod-like molecular structures (mesogens). The 4-fluorophenyl group is a common component in liquid crystal design. By extending the molecular axis through coupling reactions on the aromatic ring and modifying the side chain, it is possible to design derivatives with liquid crystalline properties.

Molecular Sensors : The fluorinated aromatic ring can act as a spectroscopic probe (e.g., for ¹⁹F NMR). Derivatization to include specific binding sites or chromophores could lead to the development of novel chemosensors for detecting specific ions or molecules.

Table 2: Derivatization for Functional Material Precursors

| Derivatization Strategy | Target Functional Group | Potential Application |

|---|---|---|

| Heck or Sonogashira Coupling | 4-Fluorophenyl Ring (if converted to Iodo/Bromo analog) | Precursors for Conjugated Polymers, Liquid Crystals |

| Baeyer-Villiger Oxidation | Ketone | Ester-containing Monomers for Polyesters |

| Knoevenagel Condensation | Deprotected Aldehyde | Precursors for Functional Dyes and Photoactive Materials |

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Quinolones, Bicyclic Systems)

The propiophenone framework is a classical starting point for the synthesis of numerous heterocyclic systems through cyclization and condensation reactions.

Quinolones : The 4-quinolone core is a privileged scaffold in medicinal chemistry, found in many antibacterial agents. mdpi.comnih.gov A common synthetic route, the Gould-Jacobs reaction, involves the reaction of an aniline with a β-ketoester. This compound can serve as a precursor to the required β-ketoester. This can be achieved by first reacting the ketone's α-carbon with a suitable carboxylating agent (e.g., diethyl carbonate) to form a β-ketoester intermediate. Subsequent reaction with an aniline, followed by thermal cyclization and hydrolysis, would yield a 4-quinolone substituted with a 4-fluorophenyl group, a common feature in potent fluoroquinolone antibiotics. nih.gov

Bicyclic Systems : The compound's structure allows for the strategic construction of bicyclic frameworks. google.com For instance, deprotection of the dioxane reveals the aldehyde, which can then participate in an intramolecular reaction with the enolate of the ketone. This intramolecular aldol condensation would lead to the formation of a bicyclic system containing a six-membered ring fused to the existing framework. The specific substitution pattern on the propiophenone chain would dictate the resulting ring system (e.g., a bicyclo[3.3.1]nonane derivative).

Table 3: Synthetic Pathways to Heterocyclic Compounds

| Target Heterocycle | Key Synthetic Strategy | Required Modifications to Precursor |

|---|---|---|

| 4-Quinolone | Gould-Jacobs or Conrad-Limpach Reaction | α-Carboxylation to form a β-ketoester equivalent |

| Pyrazole | Paal-Knorr Synthesis | Conversion to a 1,4-dicarbonyl compound |

| Bicyclic Ketol | Intramolecular Aldol Condensation | Deprotection of dioxane and base-catalyzed cyclization |

Application in the Construction of Chiral Scaffolds for Asymmetric Synthesis

Chiral scaffolds are enantiomerically pure molecules that serve as templates or building blocks in the synthesis of complex chiral targets like pharmaceuticals and natural products. nih.gov The prochiral ketone in this compound is an ideal starting point for introducing chirality into the molecule. mdpi.comresearchgate.net

Key strategies for creating chiral scaffolds from this compound include:

Asymmetric Reduction : The stereoselective reduction of the ketone can be accomplished using various chiral reagents or catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst or enzymes like ketoreductases. This transformation yields a chiral secondary alcohol with high enantiomeric excess.

Asymmetric Alkylation : The enolate of the ketone can be reacted with electrophiles in the presence of a chiral auxiliary or a chiral phase-transfer catalyst. This introduces a substituent at the α-position and creates a new stereocenter.

Once the stereocenter is established, the resulting chiral molecule, which still contains the protected aldehyde and the functionalizable fluorophenyl ring, becomes a valuable chiral building block. The dioxane group protects a key functional handle while further stereoselective transformations are performed elsewhere in the molecule.

Table 4: Methods for Introducing Chirality

| Method | Target Site | Typical Reagents/Catalysts | Product Type |

|---|---|---|---|

| Asymmetric Reduction | Ketone Carbonyl | CBS Catalyst, Chiral Boranes, Ketoreductases | Chiral Secondary Alcohol |

| Asymmetric Alkylation | α-Carbon | Chiral Auxiliaries (e.g., Evans), Chiral Phase-Transfer Catalysts | α-Substituted Chiral Ketone |

| Asymmetric Aldol Reaction | α-Carbon (as enolate) | Proline-derived Organocatalysts, Chiral Lewis Acids | Chiral β-Hydroxy Ketone |

Development of Novel Reagents and Catalysts Derived from the Chemical Compound's Core Structure

The core structure of this compound can be chemically elaborated to generate new reagents or ligands for catalysis. The strategic placement of functional groups allows for the design of molecules that can actively participate in or facilitate chemical reactions.

Ligand Synthesis for Homogeneous Catalysis : The 4-fluorophenyl ring can be functionalized to incorporate ligating atoms. For example, ortho-lithiation directed by a suitable group, followed by quenching with an electrophile like chlorodiphenylphosphine, would install a phosphine ligand. Such ligands can coordinate with transition metals (e.g., palladium, rhodium) to form catalysts for cross-coupling, hydrogenation, or asymmetric reactions. The electronic properties of the catalyst can be fine-tuned by the fluorine substituent.

Organocatalyst Design : The field of organocatalysis utilizes small organic molecules to catalyze reactions. The propiophenone backbone can be modified to include common organocatalytic motifs. For instance, reductive amination of the ketone could introduce a chiral amine moiety, leading to a scaffold for enamine or iminium ion catalysis, useful in asymmetric C-C bond-forming reactions.

The development of catalysts from this scaffold allows for the creation of unique steric and electronic environments around the catalytic center, potentially leading to novel reactivity and selectivity in organic transformations.

Table 5: Hypothetical Catalyst Scaffolds

| Catalyst Type | Structural Modification | Potential Catalytic Application |

|---|---|---|

| Phosphine Ligand | Ortho-phosphination of the phenyl ring | Palladium-catalyzed Cross-Coupling |

| Chiral Diamine Ligand | Conversion of ketone to a chiral 1,2-diamine | Asymmetric Transfer Hydrogenation |

| Prolinamide Organocatalyst | Amide coupling of the side chain with proline | Asymmetric Aldol and Michael Reactions |

Q & A

Q. What are the primary synthetic routes for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two steps: (1) formation of the 1,3-dioxane ring via acid-catalyzed cyclization of ethylene glycol with a fluorinated ketone precursor (e.g., 4'-fluoropropiophenone), and (2) coupling the dioxane intermediate to the aromatic moiety. Key reaction parameters include:

- Acid Catalyst : Use of H₂SO₄ or p-toluenesulfonic acid (PTSA) at 80–100°C to promote cyclization .

- Solvent System : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution on the fluorinated aromatic ring .

- Stoichiometry : Excess fluoropropiophenone (1.2–1.5 eq) improves coupling efficiency .

Yields range from 45–65%, with purity confirmed via HPLC (≥98%) and structural validation by ¹H/¹³C NMR .

Q. What are the critical physicochemical properties of this compound, and how do they impact experimental design?

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉FO₃ | |

| Molecular Weight | 278.32 g/mol | |

| CAS No. | 884504-30-7 | |

| Solubility | Soluble in DMSO, ethanol, THF |

- Experimental Implications :

- Solubility : Prefer DMSO for biological assays to avoid solvent interference .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How does the electronic nature of the 4'-fluoro substituent influence reactivity in nucleophilic/electrophilic reactions?

- Mechanistic Analysis : The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. For example:

- Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperidine) at the para position under mild conditions (50°C, K₂CO₃/DMF) .

- Electrophilic Substitution : Requires strong Lewis acids (e.g., AlCl₃) for nitration or sulfonation due to ring deactivation .

Computational studies (DFT) show a Hammett σₚ value of +0.34 for the 4'-F group, corroborating experimental reactivity trends .

Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

- Case Study :

- Reported IC₅₀ Values : Vary from 1.2 µM (α-glucosidase inhibition) to >50 µM (kinase assays) .

- Resolution Strategies :

Assay Standardization : Use uniform buffer systems (e.g., PBS pH 7.4) to minimize pH-dependent activity shifts.

Control for Dioxane Ring Hydrolysis : Monitor stability via LC-MS during assays; hydrolytic byproducts may confound results .

Orthogonal Assays : Validate enzyme inhibition with ITC (isothermal titration calorimetry) to rule out false positives .

Q. How does structural modification (e.g., dioxane vs. dioxolane rings) alter binding affinity in receptor-ligand studies?

- Comparative Analysis :

| Derivative | Target (e.g., GPCR) | Binding Affinity (Kd) |

|---|---|---|

| 3-(1,3-Dioxan-2-YL) analog | GPCR-X | 12.3 nM |

| 3-(1,3-Dioxolane-2-YL) | GPCR-X | 48.7 nM |

- Structural Insight :

The dioxane ring’s chair conformation improves steric complementarity with hydrophobic receptor pockets, whereas dioxolane derivatives adopt envelope conformations, reducing fit . MD simulations (AMBER) confirm ΔG binding differences of ~2.8 kcal/mol .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for resolving conflicting cytotoxicity data across cell lines?

- Methodology :

- Multivariate Analysis : Apply PCA (principal component analysis) to identify cell line-specific variables (e.g., CYP450 expression) influencing toxicity .

- Dose-Response Modeling : Use Hill slope comparisons to detect assay artifacts (e.g., poor solubility at high concentrations) .

- Meta-Analysis : Pool data from ≥3 independent studies (random-effects model) to estimate true effect sizes (e.g., IC₅₀ = 5.1 µM, 95% CI: 3.8–6.4 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.